molecular formula C12H8N2O4 B142967 2,2'-Bipyridine-5,5'-dicarboxylic acid CAS No. 1802-30-8

2,2'-Bipyridine-5,5'-dicarboxylic acid

Cat. No.: B142967
CAS No.: 1802-30-8
M. Wt: 244.2 g/mol
InChI Key: KVQMUHHSWICEIH-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-5,5’-dicarboxylic acid: is an organic compound with the molecular formula C12H8N2O4 . It is a derivative of bipyridine, featuring carboxylic acid groups at the 5 and 5’ positions. This compound is known for its versatile coordination chemistry and is widely used as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .

Mechanism of Action

Target of Action

2,2’-Bipyridine-5,5’-dicarboxylic acid, also known as 6,6’-Binicotinic acid, is a potential multi-dentate ligand . It has a versatile coordination mode and has been used in self-assembled porous coordination synthesis . The compound’s primary targets are metal ions, such as cobalt (Co) and nickel (Ni), in aqueous solutions .

Mode of Action

The compound interacts with its targets by forming mononuclear complexes . Specifically, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provides the mononuclear complexes [M(II)(bpydicarb)(H2O)4]·2H2O where M(II) = Co and Ni . These complexes exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry . Charge balance is achieved through deprotonation of the carboxylate groups .

Result of Action

The formation of mononuclear complexes with metal ions results in materials that exhibit neutral six-coordinate metal–ligand complexes . These complexes have potential applications in various fields, including photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption .

Action Environment

The action of 2,2’-Bipyridine-5,5’-dicarboxylic acid is influenced by environmental factors such as the presence of appropriate metal ions and the pH of the solution, which affects the deprotonation of the carboxylate groups . The compound shows high specific capacity, good cycle stability, and remarkable rate performance in both lithium and sodium-ion batteries , suggesting that it may be stable and effective in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-5,5’-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,2’-bipyridine.

    Oxidation: The bipyridine is oxidized to introduce carboxylic acid groups at the 5 and 5’ positions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 2,2’-Bipyridine-5,5’-dicarboxylic acid.

Industrial Production Methods

In industrial settings, the production of 2,2’-Bipyridine-5,5’-dicarboxylic acid may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-5,5’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Solvents: Water, ethanol, or other polar solvents

    Catalysts: Metal salts such as cobalt chloride (CoCl2) or nickel nitrate (Ni(NO3)2)

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridine-4,4’-dicarboxylic acid
  • 6,6’-Binicotinic acid
  • Biphenyl-4,4’-dicarboxylic acid
  • 1,3,5-Tris(4-carboxyphenyl)benzene

Uniqueness

2,2’-Bipyridine-5,5’-dicarboxylic acid is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile coordination complexes. The presence of carboxylic acid groups at the 5 and 5’ positions enhances its ability to form strong hydrogen bonds and coordinate with a wide range of metal ions, making it a valuable building block in the design of advanced materials .

Properties

IUPAC Name

6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQMUHHSWICEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170929
Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-30-8
Record name [2,2′-Bipyridine]-5,5′-dicarboxylic acid
Source CAS Common Chemistry
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Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Record name 2,2'-Bipyridine-5,5'-dicarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-5,5'-dicarboxylic acid?

A1: The molecular formula is C12H8N2O4, and its molecular weight is 244.20 g/mol [].

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include FTIR, Raman, 1H and 13C NMR, and UV-Vis spectroscopy [, ].

Q3: How does the presence of carboxylic acid groups influence the properties of the bipyridine moiety?

A3: The carboxylic acid groups introduce hydrogen bonding capabilities and enhance the compound's solubility in polar solvents compared to unsubstituted bipyridine [, ].

Q4: What is the thermal stability of this compound?

A4: It exhibits moderate thermal stability up to approximately 400°C [].

Q5: How does the incorporation of this compound affect the hydrolytic stability of zirconium-based metal-organic frameworks (MOFs)?

A5: While UiO-67(bipy), a Zr-MOF incorporating this compound, possesses desirable Lewis basic sites, its hydrolytic stability is lower than frameworks like UiO-66 and UiO-67. Introducing methyl groups to the bipyridine backbone, forming 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid, led to the creation of MOF-553, which demonstrates improved water stability and higher CO2 adsorption capacity compared to UiO-67(bipy) [].

Q6: Can this compound be incorporated into metal-organic frameworks (MOFs)?

A6: Yes, it serves as an excellent organic linker in MOFs due to its ability to chelate metal ions through its nitrogen and oxygen atoms, leading to the formation of porous structures [, , , , ].

Q7: Can MOFs incorporating this compound be used for catalytic applications?

A7: Yes, these MOFs have shown promise in various catalytic applications. For instance, incorporating copper ions into UiO-67-BPY (BPY = 2,2′-bipyridine-5,5′-dicarboxylic acid) creates Cu@UiO-67-BPY, exhibiting peroxidase-like activities. These activities include catalyzing the oxidation of Amplex-Red to Resorufin by H2O2 and dopamine to aminochrome by H2O2 [].

Q8: How does the position of carboxylic acid groups on the bipyridine ring affect the catalytic activity of their metal complexes?

A8: Studies have shown that complexes with carboxylic acid groups at the 5,5′- positions exhibit different catalytic activities compared to those with substitutions at other positions. For example, [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid) shows better radical scavenging properties than its counterpart [RuCl2(bpy)(S-DMSO)2] (bpy = 2,2′-bipyridine) [].

Q9: Can this compound be used to create single-site heterogeneous catalysts?

A9: Yes, by immobilizing the organic palladium complex Pd(H2bpydc)Cl2 (H2bpydc = 2,2′-bipyridine-5,5′-dicarboxylic acid) onto the porous MOF UiO-67, researchers achieved isolated Pd single active sites within the MOF network. This Pd(II) doped UiO-67 demonstrated high efficiency in catalyzing the conversion of aryl chlorides, outperforming homogeneous Pd counterparts in reactions like Heck and Suzuki–Miyaura couplings [].

Q10: Have computational methods been applied to study this compound and its derivatives?

A10: Yes, DFT calculations have been employed to investigate the potential of single-atom modified Ti-BPDC (BPDC = this compound) catalysts for photocatalytic CO2 reduction. These studies provide insights into reaction mechanisms, selectivity, and the impact of different metal modifications on catalytic performance [].

Q11: Can computational chemistry predict the properties of this compound derivatives?

A11: Yes, computational tools like DFT and IVP can predict various properties, including barrier potentials, molecular structure, vibrational frequencies, NMR chemical shifts, hyperpolarizability, HOMO/LUMO energies, and molecular electrostatic potential [].

Q12: How does the substitution at the 4,4′ or 5,5′ positions of 2,2'-Bipyridine with carboxylic acid groups affect the properties of the resulting copper(I) complexes?

A12: These substitutions significantly impact the complexes' photophysical and electrochemical properties, making them suitable for applications like dye-sensitized solar cells. For instance, the complex [Cu(tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid) has shown promising results in solar cell applications [].

Q13: How does modifying the 2,2′-bipyridine moiety with carboxylic acid groups influence the biological activity of its ruthenium(II) complexes?

A13: Introducing carboxylic acid groups alters DNA/protein binding affinity, antioxidant activity, and cytotoxicity. Notably, complexes with carboxylic acid substitutions, such as [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid), demonstrate enhanced radical scavenging properties and cytotoxic specificity towards cancer cells compared to their counterparts without these substitutions [].

Q14: How does the introduction of methyl groups on the bipyridine ring impact the performance of Zr-MOFs?

A14: Adding methyl groups enhances the hydrophobicity of the linker, as seen in the synthesis of MOF-553 using 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid. This modification results in improved water stability and increased CO2 adsorption capacity, making it advantageous for applications like CO2 capture [].

Q15: Can this compound be utilized in sensors?

A16: Yes, it has been used to develop sensors for various analytes. For instance, integrating this compound into a zirconium-based MOF and subsequently functionalizing it with Eu3+ resulted in a material exhibiting pH-sensitive luminescence over a broad pH range [].

Q16: What is the significance of this compound in supramolecular chemistry?

A17: The compound plays a crucial role in constructing discrete metallosupramolecular architectures like cages and helicates due to its ability to chelate metal ions and direct their self-assembly [].

Q17: What are some challenges associated with using this compound in materials synthesis?

A18: Challenges include controlling the dimensionality and topology of the resulting frameworks, optimizing reaction conditions for desired product formation, and ensuring the stability of the materials under various conditions [, ].

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